N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by the presence of a benzo[d][1,3]dioxole moiety, an ethyl linker, and a trifluoromethyl benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole core, the introduction of the ethyl linker, and the attachment of the trifluoromethyl benzenesulfonamide group. Common synthetic routes may involve:
Formation of Benzo[d][1,3]dioxole Core: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of Ethyl Linker: This step may involve the use of ethylating agents under controlled conditions.
Attachment of Trifluoromethyl Benzenesulfonamide Group: This can be done using sulfonylation reactions with trifluoromethyl benzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety may interact with enzymes or receptors, while the trifluoromethyl group can enhance binding affinity and specificity. The sulfonamide group may contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-benzenesulfonamide: Lacks the trifluoromethyl group, which may result in different biological activities.
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-methylbenzenesulfonamide: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical properties.
Uniqueness
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity, biological activity, and overall stability compared to similar compounds.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO5S/c17-16(18,19)11-1-4-13(5-2-11)26(21,22)20-7-8-23-12-3-6-14-15(9-12)25-10-24-14/h1-6,9,20H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFDHSIHIRPMKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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